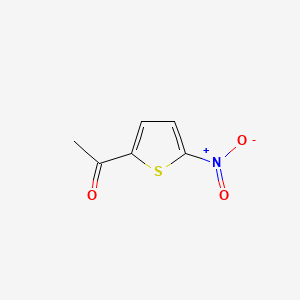

2-Acetyl-5-nitrothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXUIQITENCDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192678 | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39565-00-9 | |

| Record name | 1-(5-Nitro-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl (5-nitro-2-thienyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-nitrothiophene is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its structure, characterized by a thiophene ring functionalized with both an electron-withdrawing nitro group and a reactive acetyl group, imparts a unique electronic profile and versatile chemical reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis, reactivity, and potential applications in drug discovery.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅NO₃S | [2][3] |

| Molecular Weight | 171.17 g/mol | [2][3] |

| IUPAC Name | 1-(5-nitrothiophen-2-yl)ethanone | [4] |

| CAS Number | 39565-00-9 | [2][3] |

| Appearance | Not explicitly stated, but related nitrothiophenes are often crystalline solids. | |

| Melting Point | 107-108 °C | [3] |

| Boiling Point | 268.9 °C at 760 mmHg | [3] |

| Density | 1.399 g/cm³ | [3] |

Solubility and Partition Coefficient

Information regarding the solubility of this compound in various solvents is not extensively detailed in the available literature. However, based on its structure, it is expected to be sparingly soluble in water and more soluble in common organic solvents such as acetone, chloroform, and dimethyl sulfoxide (DMSO). The octanol-water partition coefficient (logP) is a crucial parameter in drug development, influencing a compound's pharmacokinetic properties.

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the nitration of a thiophene precursor followed by acetylation, or vice versa.

Synthetic Pathway Overview

A common synthetic route involves the nitration of 2-acetylthiophene. The nitration of thiophene itself is a well-established reaction, often employing a mixture of nitric acid and acetic anhydride to favor the formation of the 2-nitro isomer.[5] Subsequent acetylation would then yield the target compound. Alternatively, acetylation of 2-nitrothiophene can be performed.

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Thiophene [label="Thiophene"]; Two_Acetylthiophene [label="2-Acetylthiophene"]; Two_Nitrothiophene [label="2-Nitrothiophene"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiophene -> Two_Acetylthiophene [label="Acetylation\n(e.g., Ac₂O, Lewis Acid)"]; Two_Acetylthiophene -> Target [label="Nitration\n(e.g., HNO₃/H₂SO₄)"]; Thiophene -> Two_Nitrothiophene [label="Nitration\n(e.g., HNO₃/Ac₂O)"]; Two_Nitrothiophene -> Target [label="Acetylation\n(e.g., Ac₂O, Lewis Acid)"]; }

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Acetyl-5-nitrothiophene

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiophene core, substituted with an electron-withdrawing nitro group and a versatile acetyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The inherent reactivity of its functional groups allows for further chemical modifications, opening avenues for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient method for the synthesis of this compound is through the electrophilic nitration of 2-acetylthiophene. The acetyl group is a meta-director in benzene chemistry; however, in the thiophene ring system, the directing effects are more complex. Due to the nature of the thiophene ring, substitution tends to occur at the 5-position when the 2-position is occupied by a deactivating group.

Reaction Scheme:

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 2-Acetylthiophene

This protocol is adapted from established procedures for the nitration of thiophene derivatives and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials:

-

2-Acetylthiophene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done slowly in an ice bath to maintain a low temperature.

-

Reaction Setup: In the three-necked round-bottom flask, dissolve 2-acetylthiophene in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice bath to between 0 and 5 °C.

-

Nitration: While vigorously stirring the 2-acetylthiophene solution, add the nitrating mixture dropwise from the dropping funnel. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of byproducts. The rate of addition should be controlled to prevent a rapid increase in temperature.[1]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the crude this compound as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities. The solution should then be hot filtered to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. The flask can then be placed in an ice bath to maximize crystal formation.[2]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 39565-00-9 | [3][4][5] |

| Molecular Formula | C₆H₅NO₃S | [3][4][5] |

| Molecular Weight | 171.17 g/mol | [3][4][5] |

| Appearance | Pale yellow solid | |

| Melting Point | 107-108 °C | [5] |

| Boiling Point | 268.9 °C at 760 mmHg | [5] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.

1. Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (acetyl group) |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretch (nitro group) |

| ~3100 | Medium | C-H stretch (aromatic) |

Note: The exact peak positions may vary slightly.

2. Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 171 | Molecular ion [M]⁺ |

| 156 | [M - CH₃]⁺ |

| 126 | [M - NO₂]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the protons on the thiophene ring and the methyl protons of the acetyl group. The electron-withdrawing nitro group will cause a downfield shift of the adjacent proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 1H | H-4 |

| ~7.8 | Doublet | 1H | H-3 |

| ~2.6 | Singlet | 3H | -COCH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (acetyl) |

| ~150 | C-5 (attached to NO₂) |

| ~145 | C-2 (attached to acetyl) |

| ~132 | C-3 |

| ~130 | C-4 |

| ~27 | -COCH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: A typical workflow for the characterization of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also suspected of causing genetic defects.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and employing the specified analytical techniques, researchers can confidently synthesize and verify this important building block for drug discovery and development. The provided insights into the causality behind experimental choices and the self-validating nature of the characterization workflow are intended to empower scientists to achieve reliable and reproducible results in their research endeavors.

References

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(3), M1143. Retrieved from [Link]

- U.S. Patent No. US6794521B2. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.

- European Patent No. EP1346991A1. (2003). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Stoltz, B. M., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 2-Acetyl-5-nitrothiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetyl-5-nitrothiophene is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds.[1][2] Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent research and development. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this paper moves beyond simple data presentation, delving into the causality behind spectral features and outlining self-validating experimental protocols. The objective is to equip researchers with the expertise to confidently identify and characterize this compound, ensuring the quality and reproducibility of their scientific endeavors.

Molecular Structure and Overview

This compound possesses a thiophene ring substituted with an electron-withdrawing acetyl group at the C2 position and a strong electron-withdrawing nitro group at the C5 position. This substitution pattern profoundly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

Molecular Formula: C₆H₅NO₃S[3][4]

Molecular Weight: 171.17 g/mol [3][4]

IUPAC Name: 1-(5-nitrothiophen-2-yl)ethanone[3]

References

- 1. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5NO3S | CID 38293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

CAS number and molecular structure of 2-Acetyl-5-nitrothiophene

This guide provides a comprehensive technical overview of 2-Acetyl-5-nitrothiophene, a key heterocyclic building block with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established scientific literature.

Introduction: Unveiling a Versatile Heterocycle

This compound, a substituted thiophene, is a crystalline solid at room temperature. Its chemical structure, featuring an electron-withdrawing nitro group and a reactive acetyl moiety on the thiophene ring, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The interplay of these functional groups governs its reactivity and is central to its utility in various synthetic transformations.

CAS Number: 39565-00-9[1][2][3][4][5]

Molecular Formula: C₆H₅NO₃S[1][2][3][4][5]

IUPAC Name: 1-(5-nitrothiophen-2-yl)ethanone[1][3]

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions for its use in synthesis and for understanding its pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| Molecular Weight | 171.17 g/mol | [2][5] |

| Melting Point | 107-108 °C | [2][5] |

| Boiling Point | 268.9 °C at 760 mmHg | [2][5] |

| Density | 1.399 g/cm³ | [2][5] |

| Flash Point | 116.4 °C | [2][5] |

| Appearance | Crystalline solid | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.859 (calculated) | [7] |

Synthesis and Purification

The most common and direct route to this compound is through the electrophilic nitration of 2-acetylthiophene. This reaction leverages the electron-rich nature of the thiophene ring, which is susceptible to attack by nitrating agents.

Causality Behind Experimental Choices

The choice of nitrating agent and reaction conditions is critical to achieving a good yield and minimizing the formation of byproducts. A mixture of fuming nitric acid and sulfuric acid is a potent nitrating system, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.[8][9] The acetyl group at the 2-position is a deactivating group, but it directs the incoming nitro group primarily to the 5-position due to resonance stabilization of the intermediate sigma complex. Acetic anhydride is often used as a solvent and to scavenge water, which can deactivate the nitrating agent.[10][11] Temperature control is paramount to prevent over-nitration and decomposition of the starting material.

Step-by-Step Synthesis Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Details:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylthiophene (1 equivalent) in acetic anhydride (3-5 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 2-acetylthiophene, maintaining the internal temperature below 10 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product is then purified by recrystallization from ethanol to afford pale yellow crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the thiophene ring and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in their respective chemical environments.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetyl group and the symmetric and asymmetric stretching of the nitro (NO₂) group.[12][13]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[3][4]

-

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a prominent feature in a variety of compounds with demonstrated biological activity. The nitro group is a key pharmacophore that can undergo bioreductive activation in hypoxic environments, such as those found in solid tumors and certain microorganisms, leading to the formation of cytotoxic radical species.[14][15]

Mechanism of Action of Nitrothiophenes

The general mechanism of action for many nitroaromatic compounds, including nitrothiophenes, involves enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. The intermediate radical anions and other reduced species are highly reactive and can induce cellular damage through various mechanisms, including DNA strand breaks and oxidative stress.[1] This bioreductive activation is often specific to anaerobic or hypoxic cells, providing a degree of selectivity for therapeutic applications.

Caption: Generalized mechanism of action for nitrothiophene-based compounds.

Therapeutic Areas of Interest

-

Antiparasitic Agents: Derivatives of this compound have shown promise as antiparasitic agents, particularly against protozoan parasites that thrive in anaerobic environments.[16]

-

Antibacterial Agents: The bioreductive activation of nitrothiophenes makes them attractive candidates for the development of new antibiotics, especially against anaerobic bacteria and drug-resistant strains.

-

Radiosensitizers: In oncology, nitroaromatic compounds can act as radiosensitizers. Under the hypoxic conditions of solid tumors, they can be reduced to cytotoxic species that enhance the cell-killing effects of radiation therapy.[17]

-

Anticancer Agents: The selective toxicity of nitrothiophenes towards hypoxic tumor cells is a key area of cancer research.[18]

Experimental Protocols for Further Investigation

Protocol for Derivatization

The acetyl group of this compound is a versatile handle for further chemical modifications. For instance, it can undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives often exhibit enhanced biological activities.

Example: Synthesis of a Schiff Base Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent.

In Vitro Biological Assays

To evaluate the potential therapeutic efficacy of this compound and its derivatives, a range of in vitro assays can be employed.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against various bacterial or parasitic strains can be determined using broth microdilution or agar diffusion methods.

-

Cytotoxicity Assays: The cytotoxic effects on cancer cell lines can be assessed using assays such as the MTT or LDH assay, particularly under both normoxic and hypoxic conditions to evaluate selective toxicity.

-

Mechanism of Action Studies: To elucidate the mechanism of action, studies can be conducted to measure DNA damage (e.g., comet assay), reactive oxygen species (ROS) production, and apoptosis induction (e.g., caspase activity assays).

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in the development of novel therapeutic agents. Its unique electronic and structural features, particularly the presence of the bioreducible nitro group, make it a compelling starting point for the design of targeted therapies for cancer and infectious diseases. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 39565-00-9, this compound. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

PubMed. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. [Link]

-

ResearchGate. Studies on the biological activity of some nitrothiophenes. [Link]

-

Organic Syntheses. 2-nitrothiophene. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

NIST. This compound IR Spectrum. [Link]

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- Google Patents.

-

Organic Syntheses. 2-acetothienone. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 39565-00-9). [Link]

-

PubChemLite. This compound (C6H5NO3S). [Link]

-

ResearchGate. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Scribd. A Review On Synthesis and Medicinal Importance of Thiophene. [Link]

-

TÜBİTAK Academic Journals. Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. [Link]

-

PubMed. Nitro-Group-Containing Drugs. [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Frontiers. Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

-

YouTube. Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H5NO3S | CID 38293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Cas 39565-00-9,this compound | lookchem [lookchem.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CAS 39565-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. This compound [webbook.nist.gov]

- 14. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy this compound | 39565-00-9 [smolecule.com]

- 17. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Expanding Therapeutic Potential of Nitrothiophene Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Nitrothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Nitrothiophene derivatives, characterized by a thiophene ring bearing one or more nitro groups, represent a fascinating and increasingly important class of heterocyclic compounds in the landscape of drug discovery and development. The unique electronic properties conferred by the electron-withdrawing nitro group, coupled with the versatile chemistry of the thiophene ring, have given rise to a diverse array of molecules with a broad spectrum of biological activities.[1] This guide provides an in-depth technical exploration of the significant biological activities of nitrothiophene derivatives, focusing on their potential as antimicrobial, anticancer, antiparasitic, and enzyme inhibitory agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships (SAR), offering valuable insights for researchers, scientists, and drug development professionals.

Antimicrobial Activities: A Renewed Assault on Pathogens

Nitrothiophene derivatives have long been investigated for their potent antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi. Their mechanism of action often involves the intracellular reduction of the nitro group, a bioactivation step that generates reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including covalent modification of essential macromolecules like DNA and proteins, leading to microbial cell death.

A notable feature of many antimicrobial nitrothiophenes is their activity against drug-resistant strains, a critical attribute in the current era of mounting antimicrobial resistance.[2] For instance, certain nitrothiophene carboxamides have demonstrated potent activity against multi-drug resistant E. coli by evading efflux pump mechanisms.[3] The bactericidal and fungicidal activities of some nitrothiophenes are attributed to nucleophilic attacks by intracellular thiols at the aromatic ring.[1]

Structure-Activity Relationship in Antimicrobial Nitrothiophenes

The antimicrobial potency of nitrothiophene derivatives is intricately linked to their chemical structure. Key determinants of activity include:

-

Position and Number of Nitro Groups: The location of the nitro group on the thiophene ring significantly influences activity. Dinitro-substituted thiophenes, such as 2-chloro-3,5-dinitrothiophene, often exhibit higher activity than their mono-nitro counterparts.

-

Nature of Substituents: The presence of other substituents on the thiophene ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. Halogen atoms at specific positions, for instance, can enhance antimicrobial efficacy.

-

Side Chains: The nature of side chains attached to the thiophene core can impact solubility, cell permeability, and target engagement.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial activity of nitrothiophene derivatives is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Nitrothiophene derivative stock solution (typically in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Compound: Prepare a two-fold serial dilution of the nitrothiophene derivative in MHB directly in the 96-well plate. The concentration range should be chosen based on expected potency.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Anticancer Activities: Targeting the Hallmarks of Cancer

The exploration of nitrothiophene derivatives as potential anticancer agents has yielded promising results, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Several thiophene derivatives have been shown to exert their anticancer effects by inhibiting crucial enzymes like kinases and disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[6] For example, certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent tubulin polymerization inhibitors, inducing G2/M cell cycle arrest and apoptosis.[6] Furthermore, some nitrothiophene-thiosemicarbazone derivatives have been shown to induce S-phase cell cycle arrest and inhibit key protein kinases in pancreatic ductal adenocarcinoma cells.[7]

Signaling Pathways Targeted by Anticancer Nitrothiophene Derivatives

The anticancer activity of nitrothiophene derivatives often involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Nitrated Thiophene Compounds

This guide provides a comprehensive overview of the discovery, synthesis, and evolution of nitrated thiophene compounds. From the initial challenges of handling a highly reactive aromatic system to the development of sophisticated synthetic protocols, this document traces the historical milestones and foundational chemical principles that have established nitrated thiophenes as vital building blocks in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this important class of heterocyclic compounds.

The Dawn of Thiophene Chemistry: An Unexpected Discovery

The story of nitrated thiophenes begins with the discovery of thiophene itself. In 1882, Victor Meyer, while demonstrating a lecture experiment, observed that the reaction of isatin with crude benzene and sulfuric acid produced a blue dye called indophenin.[1][2][3] To his surprise, when he repeated the experiment with pure benzene, the color did not form.[4] This led him to isolate the impurity responsible for the reaction: a sulfur-containing five-membered heterocyclic compound he named "thiophene."[1][2][4] This discovery marked the beginning of a new chapter in heterocyclic chemistry.[5]

Thiophene's aromatic character, similar to that of benzene, quickly became a subject of intense investigation.[1] Its planar structure and delocalized π-electron system suggested that it would undergo electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry.

Early Attempts at Nitration: A Tale of Explosive Reactivity

Early attempts to nitrate thiophene using the standard nitrating mixture of concentrated nitric acid and sulfuric acid proved to be problematic.[6] Due to the high reactivity of the thiophene ring, which is significantly more electron-rich than benzene, these harsh conditions often led to violent, explosive reactions and the formation of a complex mixture of unidentified products.[6][7] The primary culprit was the facile nitrosation of thiophene in an autocatalytic process, which further complicated the reaction.[6][7]

These initial failures highlighted a critical challenge: the need for a milder, more controlled method to introduce a nitro group onto the thiophene ring without degrading the substrate.

The Breakthrough: Taming Thiophene's Reactivity

The solution to the nitration problem came with the development of milder nitrating agents. The most successful and widely adopted method involves the use of nitric acid in acetic anhydride.[6][7] This mixture generates acetyl nitrate in situ, a less aggressive electrophile than the nitronium ion (NO₂⁺) formed in strong acids. The acetic anhydride also effectively scavenges any nitrous acid present, thereby preventing the problematic nitrosation side reactions.[6][7]

Other reagents have also been successfully employed for the nitration of thiophenes, including:

-

Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that provides a clean source of the nitronium ion.[6]

-

Copper nitrate: A mild nitrating agent suitable for reactive heterocycles.[6]

-

Nitric acid in trifluoroacetic anhydride: Another effective reagent that provides good yields of the desired product.[6]

These developments were pivotal, transforming the nitration of thiophene from a hazardous and unpredictable reaction into a reliable and high-yielding synthetic procedure.

Table 1: Comparison of Nitrating Agents for Thiophene

| Nitrating Agent | Typical Conditions | Predominant Product | Approximate Yield | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | Low temperatures | Degradation/Polymers | Very Low | [6] |

| Fuming HNO₃ in Acetic Anhydride | 10-25°C | 2-Nitrothiophene | ~80% | [6][8] |

| Nitronium tetrafluoroborate (NO₂BF₄) | Inert solvent | 2-Nitrothiophene | Good | [6] |

| Nitric acid / Trifluoroacetic anhydride | Inert solvent | 2-Nitrothiophene | 78% | [6] |

Understanding Regioselectivity: The "Alpha" Preference

A fundamental aspect of thiophene nitration is its regioselectivity. The electrophilic attack occurs preferentially at the C2 (or α) position rather than the C3 (or β) position.[4] The nitration of unsubstituted thiophene typically yields a mixture of approximately 90% 2-nitrothiophene and 10% 3-nitrothiophene.[6]

This preference is rooted in the electronic structure of the thiophene ring. The intermediate carbocation (the Wheland intermediate) formed during electrophilic attack is more stabilized when the electrophile adds to the C2 position. This is because the positive charge can be delocalized over more atoms, including the sulfur atom, through resonance.

Caption: Wheland intermediates in thiophene nitration.

The directing influence of substituents on the thiophene ring follows the general principles of electrophilic aromatic substitution. Electron-donating groups typically activate the ring and direct incoming electrophiles, while electron-withdrawing groups deactivate the ring. For instance, in benzo[b]thiophene derivatives with an electron-withdrawing group at the 3-position, nitration is directed to the benzene portion of the molecule.[9]

Modern Applications: From Building Blocks to Bioactive Molecules

The ability to reliably synthesize nitrated thiophenes has made them invaluable intermediates in organic synthesis. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which is a key component of many biologically active molecules.[9]

Recent research has highlighted the therapeutic potential of nitrothiophene-containing compounds in various fields:

-

Antiparasitic Agents: Nitrothiophene-based compounds have shown potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[10] One such compound demonstrated excellent oral bioavailability and effectiveness in mouse models of the disease.[10]

-

Antibacterial Agents: Novel nitrothiophene carboxamides have been developed as narrow-spectrum antibacterial agents.[11][12] These compounds are designed to overcome bacterial efflux pumps, a common mechanism of antibiotic resistance.[11][12][13] They act as prodrugs, requiring activation by bacterial nitroreductases to exert their bactericidal effects.[12]

-

Radiosensitizers and Cytotoxins: Nitrothiophenes bearing basic or electrophilic side chains have been evaluated as radiosensitizers for hypoxic mammalian cells and as bioreductively activated cytotoxins for cancer therapy.[14][15]

These examples underscore the enduring importance of nitrated thiophenes, a journey that began with an observation in a lecture hall and has culminated in the development of potentially life-saving therapeutics.

Experimental Protocol: Synthesis of 2-Nitrothiophene

The following protocol is adapted from the well-established procedure in Organic Syntheses.[8] It exemplifies the use of a mild nitrating agent for a controlled and efficient reaction.

Safety Precautions: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and a lachrymator. Mononitrothiophene is toxic and can cause painful blisters upon skin contact.[8] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Equipment:

-

Thiophene (1 mole, 84 g)

-

Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)

-

Acetic anhydride (340 mL)

-

Glacial acetic acid (600 mL)

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel

-

Ice bath

Caption: Experimental workflow for the synthesis of 2-nitrothiophene.

Procedure:

-

Solution Preparation:

-

Prepare the thiophene solution by dissolving 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

-

Prepare the nitric acid solution by dissolving 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid.

-

-

Initial Reaction Setup:

-

Divide each solution into two equal parts.

-

Add one-half of the nitric acid solution to a 2-L three-necked flask equipped with a stirrer, thermometer, and separatory funnel.

-

Cool the flask to 10°C using an ice bath.

-

-

Nitration (Part 1):

-

With moderate stirring, add one-half of the thiophene solution drop by drop from the separatory funnel.

-

Control the rate of addition to maintain the reaction temperature below room temperature. A rapid temperature rise is expected initially.[8]

-

-

Nitration (Part 2):

-

After the first addition is complete, cool the reaction mixture back down to 10°C.

-

Rapidly add the remaining nitric acid solution to the flask.

-

Continue the nitration by gradually adding the second half of the thiophene solution.[8]

-

-

Reaction Completion and Work-up:

-

Once the addition is complete, allow the mixture to stir at room temperature for two hours.

-

Quench the reaction by adding an equal weight of finely crushed ice with vigorous shaking. Mononitrothiophene will precipitate as pale yellow crystals.[8]

-

-

Isolation and Purification:

-

Collect the crystals by filtration and wash them with water.

-

The product can be further purified by recrystallization from a suitable solvent like petroleum ether to obtain snow-white needles.[8]

-

Characterization

The successful synthesis of nitrated thiophenes can be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong, characteristic absorption bands for asymmetric and symmetric N-O stretching, typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a nitro group to the thiophene ring.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and determine the isomeric purity of the product.

References

-

Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic. [Link]

-

Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Thiophene. Wikipedia. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

-

2-nitrothiophene. Organic Syntheses Procedure. [Link]

-

Discovery of an orally active nitrothiophene-based antitrypanosomal agent. PubMed - NIH. [Link]

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed. [Link]

-

THIOPHENE. Interscience Publishers. [Link]

-

Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Semantic Scholar. [Link]

-

Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. PubMed. [Link]

-

Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. [Link]

-

Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. ACS Publications. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of an orally active nitrothiophene-based antitrypanosomal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy | Semantic Scholar [semanticscholar.org]

- 12. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Reactivity of 2-Acetyl-5-nitrothiophene: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Building Block

2-Acetyl-5-nitrothiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with an electron-withdrawing nitro group and a reactive acetyl moiety, bestows upon it a unique chemical reactivity. This dual functionality makes it a versatile precursor for the synthesis of a diverse array of more complex heterocyclic systems. The electron-deficient nature of the thiophene ring, accentuated by the powerful electron-withdrawing effect of the nitro group, renders it susceptible to nucleophilic attack. Simultaneously, the acetyl group provides a handle for condensation and cyclization reactions. This guide provides a comprehensive overview of the reactions of this compound with various nucleophiles, offering detailed protocols and insights into the applications of the resulting products, particularly in the realm of drug development.

Core Reaction Pathways: A Tale of Two Reactive Centers

The reactivity of this compound towards nucleophiles can be broadly categorized into two main pathways:

-

Nucleophilic Aromatic Substitution (SNAr) at the Thiophene Ring: The presence of the strongly deactivating nitro group at the 5-position significantly activates the thiophene ring towards nucleophilic aromatic substitution. This allows for the displacement of a suitable leaving group or, in some cases, the nitro group itself, by a variety of nucleophiles.

-

Reactions at the Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and readily undergoes attack by nucleophiles. This leads to a range of transformations, including condensation reactions with active methylene compounds and the formation of imines, hydrazones, and other derivatives.

These two pathways are not mutually exclusive and can be strategically employed in tandem to construct intricate molecular architectures.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-poor nature of the 5-nitrothiophene ring system is the driving force for SNAr reactions. This pathway is particularly effective with soft nucleophiles, such as amines and thiols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of 5-amino-2-acetylthiophene derivatives. These products are valuable intermediates for the synthesis of fused heterocyclic systems.

Mechanistic Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the amine nucleophile to the thiophene ring. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the subsequent elimination of a leaving group (if present) or, in some cases, the nitro group itself.

dot

Caption: General workflow for the SNAr reaction with amines.

Protocol 1: Synthesis of 5-(Piperidin-1-yl)-2-acetylthiophene

Materials:

-

This compound

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add piperidine (1.2 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |

| This compound | Piperidine | Ethanol | Reflux | 4-6 h | High |

| This compound | Morpholine | Ethanol | Reflux | 4-6 h | High |

| This compound | Pyrrolidine | Ethanol | Reflux | 4-6 h | High |

II. Reactions Involving the Acetyl Group: Building Complexity

The acetyl group at the 2-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems. The acetyl group of this compound readily reacts with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a basic catalyst.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product.

dot

Caption: Key steps of the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

The product will precipitate from the reaction mixture.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the desired product.[1][2][3][4][5]

| Active Methylene Compound | Catalyst | Solvent | Temperature | Time |

| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-4 h |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | 3-5 h |

| Cyanoacetamide | Piperidine | Ethanol | Reflux | 4-6 h |

Gewald Reaction: Synthesis of 2-Aminothiophenes

The Knoevenagel condensation products derived from this compound can be further utilized in the Gewald reaction to synthesize highly substituted 2-aminothiophenes. This multicomponent reaction involves the condensation of a ketone (or in this case, the α,β-unsaturated nitrile) with elemental sulfur and an active methylene compound in the presence of a base.[6] While a direct Gewald reaction starting from this compound is not extensively reported, the principle can be applied to its derivatives.

The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[6]

dot

Sources

Application Notes & Protocols for the Synthesis of Schiff Bases from 2-Acetyl-5-nitrothiophene

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis of Schiff bases derived from 2-Acetyl-5-nitrothiophene. Schiff bases, characterized by their azomethine group (-C=N-), are a critical class of organic compounds with extensive applications in medicinal chemistry, catalysis, and materials science. The incorporation of the 5-nitrothiophene moiety is of particular interest, as this heterocyclic system is a known pharmacophore, imparting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide details two robust synthetic protocols—a conventional reflux method and a modern microwave-assisted approach—and offers in-depth explanations of the underlying reaction mechanisms, characterization techniques, and troubleshooting strategies to ensure reproducible and high-yield syntheses.

Introduction: The Significance of this compound Schiff Bases

The condensation of a primary amine with a carbonyl compound, first reported by Hugo Schiff in 1864, yields an imine, or Schiff base.[1] These compounds are exceptionally versatile, serving as pivotal intermediates in organic synthesis and as ligands in coordination chemistry.[2][3] The stability of Schiff bases is often enhanced when derived from aromatic aldehydes or ketones due to electronic conjugation.[3]

The starting ketone, this compound, provides a unique scaffold. The thiophene ring is a five-membered, sulfur-containing heteroaromatic system present in numerous pharmaceuticals.[4] The electron-withdrawing nitro group (-NO₂) at the 5-position significantly influences the reactivity of the acetyl group's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by a primary amine. This electronic feature facilitates the condensation reaction. The resulting Schiff bases are not only valuable for further synthetic transformations but have also demonstrated significant potential as biologically active agents, leveraging the synergistic effects of the thiophene ring and the imine functionality.[5]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base is a reversible reaction that proceeds via a two-step addition-elimination mechanism, which is generally catalyzed by either an acid or a base.[3]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine.[2]

-

Dehydration (Elimination): The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group (-OH) into a better leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[2][3]

The pH of the reaction medium is a critical parameter. The dehydration of the carbinolamine is the rate-determining step and is effectively catalyzed by acid.[2][3] However, excessively high acid concentrations can be counterproductive, as the primary amine, being basic, will be protonated to form a non-nucleophilic ammonium salt, thereby inhibiting the initial addition step.[2][3] Therefore, the synthesis is optimally performed at a mildly acidic pH.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Conventional Synthesis via Catalytic Reflux

This method is a classic, reliable approach for synthesizing Schiff bases and is suitable for a wide range of primary amines.

Materials and Reagents:

-

This compound (1.0 eq)

-

Substituted Primary Amine (e.g., Aniline, 4-chloroaniline, etc.) (1.0 - 1.1 eq)

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst: Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Büchner funnel and filter paper for vacuum filtration

Procedure:

-

Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a minimal amount of absolute ethanol (e.g., 20-30 mL).

-

Amine Addition: Add the selected primary amine (1.0-1.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2-6 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the formation of a new, typically more intensely colored, product spot will indicate reaction progression.

-

Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The solid product often crystallizes out of the solution upon cooling. If necessary, the solution can be placed in an ice bath to facilitate precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying & Purification: Dry the product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure Schiff base.[7][8]

Protocol 2: Microwave-Assisted Green Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, while improving yields and promoting environmentally benign, solvent-free or low-solvent conditions.[7][9]

Materials and Reagents:

-

This compound (1.0 eq)

-

Substituted Primary Amine (1.0 eq)

-

Solvent (optional): A few mL of dry ethanol

-

Microwave synthesis vial with a snap cap

-

Microwave Synthesizer

Procedure:

-

Reactant Preparation: In a microwave synthesis vial, thoroughly mix equimolar amounts (1:1) of this compound and the desired primary amine.[9]

-

Solvent Addition (Optional): Add a minimal amount of a high-boiling point solvent like ethanol (2-4 mL) to facilitate energy absorption from the microwaves. For some reactants, the reaction can be run under solvent-free conditions.

-

Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture for 4-6 minutes at a controlled temperature (e.g., 80-100°C). The optimal time and temperature may need to be determined empirically for different amines.

-

Cooling and Isolation: After irradiation, allow the vial to cool to room temperature. The solid product formed is then collected.

-

Purification: Wash the product with a small amount of cold ethanol. The resulting solid can be recrystallized from an appropriate solvent to achieve high purity. The product is then dried under vacuum.[9]

General Synthesis and Purification Workflow

The following diagram illustrates the key stages involved in the synthesis of Schiff bases from this compound.

Caption: Workflow for Schiff base synthesis.

Comparative Overview of Synthetic Conditions

The choice of synthetic protocol can significantly impact reaction outcomes. The table below summarizes typical parameters for the described methods.

| Parameter | Protocol 1: Conventional Reflux | Protocol 2: Microwave-Assisted | Rationale & Field Insights |

| Energy Source | Thermal (Heating Mantle) | Microwave Irradiation | Microwave heating is more efficient and uniform, directly targeting polar molecules for rapid energy transfer. |

| Reaction Time | 2 - 6 hours | 4 - 6 minutes | The rapid heating under microwave conditions dramatically accelerates the rate-determining dehydration step.[7] |

| Solvent | Ethanol, Methanol | Ethanol (minimal) or Solvent-free | Green chemistry principles favor solvent-free reactions to reduce waste and environmental impact.[7][9] |

| Catalyst | Glacial Acetic Acid | Often not required | The high energy provided by microwaves can often overcome the activation energy barrier without a catalyst. |

| Typical Yield | Good to Excellent (70-90%) | Excellent (>90%) | Microwave synthesis frequently leads to higher yields due to reduced side reactions and shorter reaction times.[7][9] |

| Scalability | Easily scalable for lab quantities | Best for small to medium scale | Batch microwave reactors allow for larger scales, but conventional reflux is often simpler for multi-gram syntheses. |

Characterization of Synthesized Schiff Bases

Confirmation of the successful synthesis and purity of the Schiff base is achieved through standard spectroscopic techniques.

-

FTIR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1630-1560 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration. Concurrently, one should observe the disappearance of the C=O stretching band of the starting ketone (around 1660-1680 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, the methyl protons adjacent to the imine bond (typically a singlet around δ 2.5-2.8 ppm), and the protons of the amine-derived moiety. The absence of the broad N-H proton signal from the starting amine is also indicative of a complete reaction.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. A key signal to identify is the carbon of the azomethine group (C =N), which typically appears in the δ 160-170 ppm range. The signal for the carbonyl carbon of the starting ketone (around δ 190 ppm) should be absent in the spectrum of the pure product.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Insufficient reaction time or temperature. 2. Reactivity of the amine is low (steric hindrance or electronic effects). 3. Catalyst was omitted or is inactive. 4. pH is too high or too low. | 1. Increase reflux time or microwave power/temperature. Monitor reaction via TLC until starting material is consumed. 2. Use a more forcing condition (higher temperature, longer time) or switch to microwave synthesis. 3. Ensure a few drops of glacial acetic acid are added for the reflux method. 4. Use a mildly acidic catalyst; avoid strong acids or bases. |

| Incomplete Reaction | 1. Reaction has not reached equilibrium. 2. Reversible nature of the reaction; water is not being effectively removed. | 1. Extend the reaction time. 2. For conventional reflux, consider switching to a solvent like toluene and using a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward. |

| Product is Oily or Impure | 1. Presence of unreacted starting materials or side products. 2. Product has a low melting point. | 1. Purify the crude product via recrystallization from a suitable solvent system. If recrystallization fails, consider column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H5NO3S | CID 38293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. jetir.org [jetir.org]

- 9. rjpbcs.com [rjpbcs.com]

Application Notes and Protocols: 2-Acetyl-5-nitrothiophene in the Synthesis of Novel Heterocyclic Compounds

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Acetyl-5-nitrothiophene

In the landscape of medicinal chemistry, thiophene-containing heterocycles are privileged structures, consistently appearing in FDA-approved drugs and clinical candidates.[1] Their utility stems from the thiophene ring's ability to act as a bioisostere for a phenyl ring while offering unique physicochemical properties and metabolic profiles. The starting material, this compound, is a particularly powerful building block for the synthesis of novel heterocyclic entities.

The molecule's strategic value is rooted in its distinct functional handles:

-

The Acetyl Group: The carbonyl and adjacent α-methyl protons provide a reactive site for condensation reactions, primarily the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).[2][3]

-

The Nitro Group: As a potent electron-withdrawing group, it significantly influences the molecule's reactivity. It enhances the acidity of the acetyl's α-protons, facilitating enolate formation under basic conditions, which is the crucial first step in chalcone synthesis.[4] Furthermore, the nitro group itself can be a site for chemical modification, such as reduction to an amine, opening avenues for further diversification.[4]

-

The Thiophene Ring: This aromatic core provides a stable scaffold that is frequently associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This guide details the primary synthetic pathway leveraging this compound: the formation of versatile chalcone intermediates and their subsequent cyclization into medicinally relevant pyrazole and pyrimidine scaffolds.

Core Synthetic Workflow: From Thiophene to Diverse Heterocycles

The most robust and versatile strategy for elaborating this compound into more complex heterocycles involves a two-stage process. This approach hinges on the initial formation of a chalcone, which serves as a highly reactive and adaptable intermediate.

Caption: Core workflow for heterocyclic synthesis.

Part 1: Synthesis of (5-Nitro-2-thienyl) Chalcone Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are the cornerstone intermediates in this synthetic strategy.[2] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between this compound and a suitable aromatic or heteroaromatic aldehyde.[5][6]

Mechanistic Insight: The Claisen-Schmidt Condensation

The reaction proceeds via an aldol condensation mechanism. The strong electron-withdrawing effect of the 5-nitro group makes the α-protons of the acetyl group on the thiophene ring particularly acidic and susceptible to deprotonation by a base (e.g., hydroxide). This generates a resonance-stabilized enolate ion, which then acts as a potent nucleophile. The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an aldol addition product. This intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and stable chalcone product.[7]

Caption: Mechanism of Claisen-Schmidt condensation.

Protocol 1: General Synthesis of a (5-Nitro-2-thienyl) Chalcone

This protocol describes the synthesis of (2E)-3-(4-methoxyphenyl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one, a representative chalcone intermediate.

Materials:

-

This compound (1.71 g, 0.01 mol)

-

4-Methoxybenzaldehyde (p-anisaldehyde) (1.36 g, 0.01 mol)

-

Ethanol (95%, 25 mL)

-

Potassium hydroxide (KOH) solution (40% aqueous, 10 mL)

-

Dilute Hydrochloric Acid (HCl)

-

Crushed ice

-

Round-bottom flask (100 mL), magnetic stirrer, and stir bar

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) in ethanol (25 mL) with magnetic stirring.[1]

-

Base Addition: Cool the flask in an ice bath. Slowly add the 40% aqueous KOH solution (10 mL) dropwise to the stirring mixture, ensuring the temperature remains low.[8]

-

Causality: The base catalyzes the condensation by deprotonating the acetyl group to form the reactive enolate.[9] The reaction is exothermic, and cooling prevents unwanted side reactions.

-

-

Reaction: Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours. The formation of a precipitate is often observed. Allow the mixture to stand overnight at room temperature to ensure complete reaction.[1]

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~200 g).[10]

-

Acidification: While stirring, slowly acidify the mixture with dilute HCl until it is just acidic (test with pH paper). This neutralizes the excess KOH and precipitates the chalcone product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-